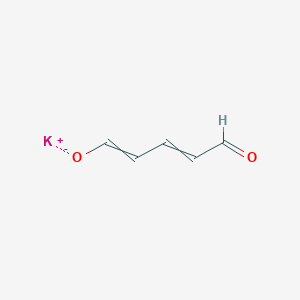
Potassium;5-oxopenta-1,3-dien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;5-oxopenta-1,3-dien-1-olate, also known as potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, is a chemical compound with the molecular formula C₅H₅KO₂ and a molecular weight of 136.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-oxopenta-1,3-dien-1-olate typically involves the reaction of potassium hydroxide with a suitable precursor under controlled conditions. One common method involves the use of sulfur trioxide pyridine complex and potassium hydroxide in a dry ice-acetone bath . The reaction is carried out at low temperatures (-20°C) and then gradually warmed to room temperature. The resulting product is purified through filtration and drying under high vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;5-oxopenta-1,3-dien-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Potassium;5-oxopenta-1,3-dien-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of potassium;5-oxopenta-1,3-dien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, influencing biological systems and chemical processes. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects and applications .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 1,1-dicyano-3-{(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino}-5-(4-fluorophenyl)-5-oxopenta-1,3-dien-2-olate
- Potassium 1-cyano-3-{(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino}-5-oxopenta-1,3-dien-2-olate
Uniqueness
Potassium;5-oxopenta-1,3-dien-1-olate is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research fields, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
potassium;5-oxopenta-1,3-dien-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNDXJVXBGERCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=C[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
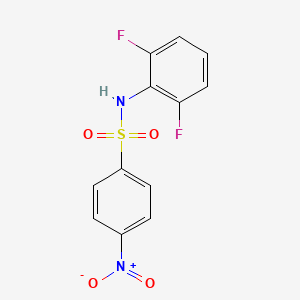
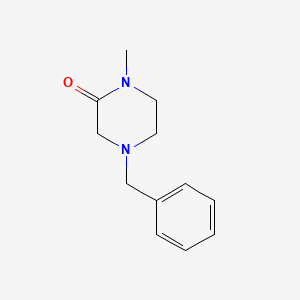
![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
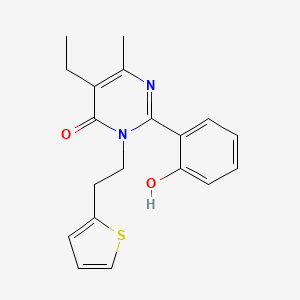
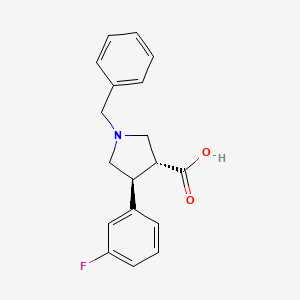
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
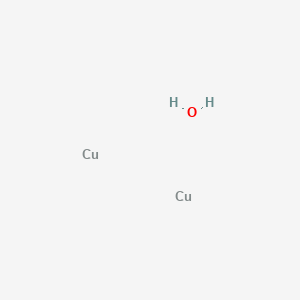
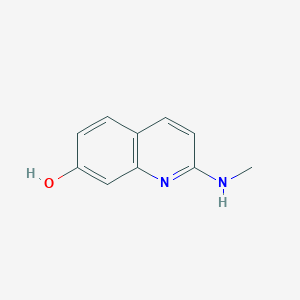
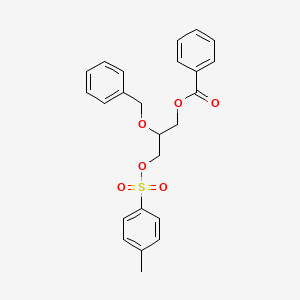
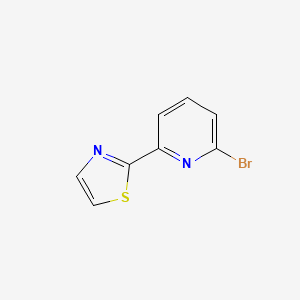
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)
